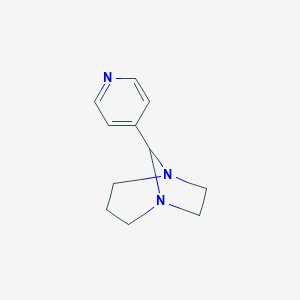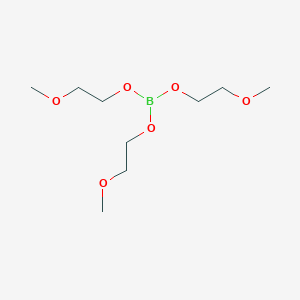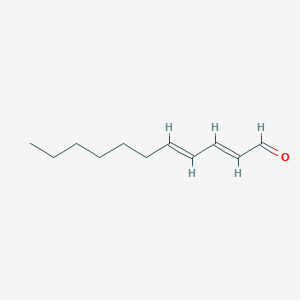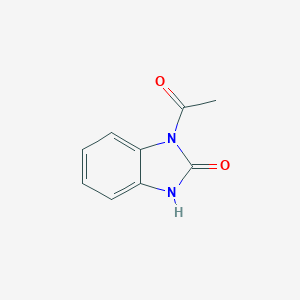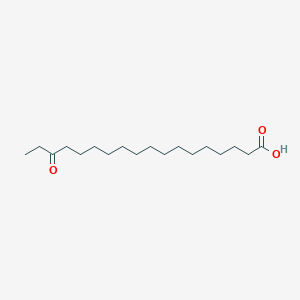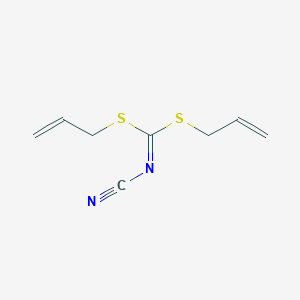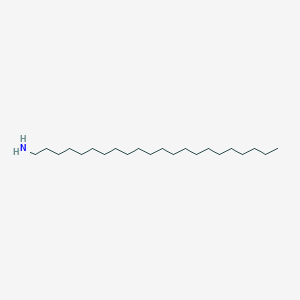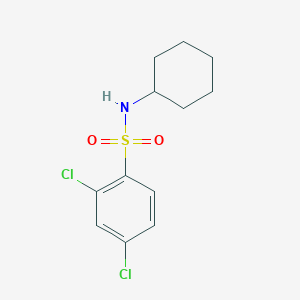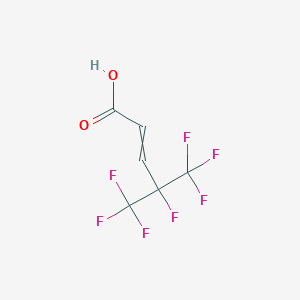
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid
説明
Synthesis Analysis
The synthesis of fluorinated compounds like "4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid" involves several key methods, including the reaction of perfluoroalkyl groups with different nucleophiles. For example, perfluoro(2-methyl-2-pentene) reacts with N,S-dinucleophiles to afford heterocyclic systems, showcasing the versatile synthetic routes available for such compounds (Furin & Zhuzhgov, 2005).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior and reactivity of these molecules. The structural characterization of similar fluorinated compounds reveals complex coordination geometries, as demonstrated in tetrasilanes with octahedral coordination due to Si···O interactions (Haga, Burschka, & Tacke, 2008).
Chemical Reactions and Properties
The chemical reactivity of "4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid" includes its ability to undergo various chemical reactions, such as Michael-type addition reactions with carboxylic acids, alcohols, and cyclic amides, demonstrating its potential as a fluorinating reagent (Yanagida, Noji, & Okahara, 1981).
Physical Properties Analysis
Fluorinated compounds exhibit unique physical properties, such as high thermal and chemical stability, largely due to the strong C-F bond. The physical properties, including melting points and boiling points, are critical for determining the conditions under which these compounds can be used in practical applications.
Chemical Properties Analysis
The chemical properties of fluorinated compounds, including acidity, basicity, and reactivity towards different chemical reagents, are significantly influenced by the fluorine atoms. These properties make fluorinated compounds valuable in various chemical reactions and as intermediates in organic synthesis.
科学的研究の応用
Microbial Cleavage of C-F Bonds in PFAS : A study by Yu et al. (2019) revealed that microbial communities can cleave C-F bonds in PFAS, including 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid. This breakthrough offers new insights into the biodegradation of PFAS and potential bioremediation strategies (Yu et al., 2019).
Synthesis and Reactivity Studies : Andreev et al. (1991) explored the synthesis and properties of various pentenoic acids, including derivatives similar to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid, contributing to the understanding of their chemical reactivity (Andreev et al., 1991).
Halolactonization Studies : Research by Beng et al. (2022) on contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids, which includes structures similar to 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid, has provided insights into the synthesis of complex lactam-lactone structures (Beng et al., 2022).
Study of Lithiated Derivatives : Caturla et al. (1999) investigated the lithiation of (E)-5-tosyl-4-pentenoic acid, which relates to the structural family of 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid. This study contributes to the field of organic synthesis and the understanding of reactions involving similar compounds (Caturla et al., 1999).
Fluoroalkyl-Lactonization Research : Zou et al. (2003) described the synthesis of fluorine-containing γ-lactones from polyfluoroalkyl halides and 4-pentenoic acids. This research aids in understanding the chemical properties and potential applications of compounds like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (Zou et al., 2003).
特性
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNILJSRYVRAY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(F)(F)F)(C(F)(F)F)F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid | |
CAS RN |
243139-64-2 | |
| Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



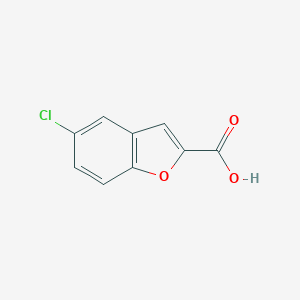
![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)
